2-Nitro-4,6-bis(trifluoromethyl)phenol

Catalog No.
S1939211
CAS No.
50563-73-0
M.F
C8H3F6NO3
M. Wt
275.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitro-4,6-bis(trifluoromethyl)phenol

CAS Number

50563-73-0

Product Name

2-Nitro-4,6-bis(trifluoromethyl)phenol

IUPAC Name

2-nitro-4,6-bis(trifluoromethyl)phenol

Molecular Formula

C8H3F6NO3

Molecular Weight

275.1 g/mol

InChI

InChI=1S/C8H3F6NO3/c9-7(10,11)3-1-4(8(12,13)14)6(16)5(2-3)15(17)18/h1-2,16H

InChI Key

VRQKCPBODHTCFI-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(F)(F)F)O)[N+](=O)[O-])C(F)(F)F

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)O)[N+](=O)[O-])C(F)(F)F

Application in the Synthesis of Trifluoromethylpyridines

Application in the Synthesis of m-Aryloxy Phenols

Application in the Synthesis of 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester

Application in the Synthesis of Fluorodifen

Application in the Synthesis of FDA-Approved Drugs

Application in the Synthesis of Pyroxsulam

2-Nitro-4,6-bis(trifluoromethyl)phenol is a chemical compound with the molecular formula C8H3F6NO3\text{C}_8\text{H}_3\text{F}_6\text{N}\text{O}_3 and a molecular weight of approximately 239.10 g/mol. This compound features two trifluoromethyl groups at the 4 and 6 positions of the phenolic ring, alongside a nitro group at the 2 position. The presence of multiple trifluoromethyl groups significantly enhances its lipophilicity and stability, making it an interesting candidate for various applications in chemistry and biology.

Typical of phenolic compounds, including:

  • Nitration: The introduction of additional nitro groups can be achieved through electrophilic aromatic substitution.
  • Reduction: The nitro group can be reduced to an amine under suitable conditions.
  • Alkylation: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers.

Reactions often utilize reagents such as sodium nitrate and sulfuric acid for nitration, while reducing agents like lithium aluminum hydride may be used for reduction processes .

2-Nitro-4,6-bis(trifluoromethyl)phenol exhibits notable biological activity. It has been studied for its potential as an herbicide and fungicide due to its ability to inhibit specific biochemical pathways in plants. Additionally, some studies suggest that compounds with similar structures may possess antibacterial properties, although specific data on this compound's antimicrobial efficacy remains limited .

Several methods have been reported for synthesizing 2-nitro-4,6-bis(trifluoromethyl)phenol:

  • Direct Nitration: Starting from 4,6-bis(trifluoromethyl)phenol, nitration can be performed using a mixture of nitric and sulfuric acids.
  • Trifluoromethylation: The synthesis may also involve introducing trifluoromethyl groups via electrophilic fluorination techniques followed by nitration.
  • Hydrolysis: Another method involves hydrolyzing precursors like 2-chloro-3,5-dinitrobenzotrifluoride in alkaline conditions to yield the desired phenolic compound .

The compound is primarily used in:

  • Agriculture: As a herbicide due to its selective inhibition of plant growth pathways.
  • Pharmaceuticals: Potential applications in drug development owing to its unique chemical properties.
  • Material Science: Used in the synthesis of fluorinated polymers and other materials due to its thermal stability.

Interaction studies have highlighted the compound's efficacy in inhibiting various biological systems. For example, it has been shown to affect photosynthetic processes by inhibiting electron transport chains in chloroplasts. Such interactions are crucial for understanding its potential environmental impacts and effectiveness as an agrochemical .

Several compounds share structural similarities with 2-nitro-4,6-bis(trifluoromethyl)phenol, each exhibiting unique properties:

Compound NameCAS NumberStructural FeaturesSimilarity Index
2-Nitro-5-(trifluoromethyl)phenol402-17-5Nitro group at position 2; trifluoromethyl at position 50.97
2-Nitro-6-(trifluoromethyl)phenol1548-62-5Nitro group at position 2; trifluoromethyl at position 60.96
4-Nitro-2-(trifluoromethyl)benzenol1548-61-4Nitro group at position 4; trifluoromethyl at position 20.89
3-Nitro-4-(trifluoromethyl)phenol25889-36-5Nitro group at position 3; trifluoromethyl at position 40.89

These compounds differ mainly in the positioning of functional groups on the phenolic ring, affecting their biological activity and chemical reactivity.

Molecular Architecture and Bonding Patterns

2-Nitro-4,6-bis(trifluoromethyl)phenol exhibits a distinctive molecular architecture characterized by a benzene ring bearing three electron-withdrawing substituents. The molecular formula is C₈H₃F₆NO₃ with a molecular weight of 275.11 g/mol and CAS registry number 50563-73-0 [1] [2]. The compound features a phenolic hydroxyl group at position 1, a nitro group at position 2, and two trifluoromethyl groups at positions 4 and 6 of the benzene ring [1] [2].

The molecular geometry is governed by the electronic effects of the substituents. The trifluoromethyl groups, being strongly electron-withdrawing through both inductive and field effects, significantly influence the electron density distribution within the aromatic system . The nitro group, positioned ortho to the hydroxyl group, creates an intramolecular hydrogen bonding opportunity that can stabilize specific conformations [4] [5] [6].

The compound exhibits a density of 1.65 g/cm³, reflecting the high atomic mass contribution from the six fluorine atoms [2]. The boiling point of 181.5°C at 760 mmHg indicates substantial intermolecular interactions, likely due to hydrogen bonding between hydroxyl groups and the polar nature of the nitro and trifluoromethyl substituents [2].

PropertyValueReference
Molecular FormulaC₈H₃F₆NO₃ [1] [2]
Molecular Weight (g/mol)275.11 [1] [2]
CAS Registry Number50563-73-0 [1] [2]
Density (g/cm³)1.65 [2]
Boiling Point (°C at 760 mmHg)181.5 [2]
Flash Point (°C)63.6 [2]

The bonding patterns within the molecule reflect the interplay between aromatic delocalization and substituent effects. The hydroxyl group adopts a planar configuration with the benzene ring to maximize π-conjugation, while the nitro group exists in a coplanar arrangement that allows for extended conjugation through the aromatic system [4] [5]. The trifluoromethyl groups adopt conformations that minimize steric hindrance while maximizing their electron-withdrawing effects through the aromatic framework [7] [8].

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 2-Nitro-4,6-bis(trifluoromethyl)phenol through multiple nuclei observations. Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) spectroscopy reveals characteristic chemical shifts that reflect the electronic environment of each hydrogen atom [9] [10].

The aromatic protons are expected to appear in the downfield region between 7.5-8.5 ppm, significantly deshielded by the electron-withdrawing effects of the nitro and trifluoromethyl substituents [9] [10] [11]. The phenolic hydroxyl proton typically resonates between 10-12 ppm, exhibiting broad line width due to rapid exchange processes and potential hydrogen bonding interactions [12] [13].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides detailed information about the carbon framework. Aromatic carbons are expected to resonate between 110-130 ppm, with specific shifts depending on their substitution patterns [9] [10] [11]. The trifluoromethyl carbons appear as characteristic quartets around 120-125 ppm due to coupling with fluorine nuclei [11] [14]. The phenolic carbon typically resonates in the 155-165 ppm region, reflecting its attachment to the electron-donating hydroxyl group [10] [11].

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F Nuclear Magnetic Resonance) spectroscopy is particularly valuable for characterizing the trifluoromethyl groups. These groups typically exhibit chemical shifts between -60 to -65 ppm [11] [14] [15]. The coupling patterns provide information about the molecular geometry and conformational preferences of the trifluoromethyl substituents [16].

NucleusChemical Shift Range (δ, ppm)MultiplicityAssignment
¹H7.5-8.5Doublet/SingletAromatic H
¹H10-12Broad SingletPhenolic OH
¹³C110-130SingletAromatic C
¹³C120-125QuartetCF₃
¹³C155-165SingletC-OH
¹⁹F-60 to -65SingletCF₃

Infrared and Raman Spectral Signatures

Infrared spectroscopy provides diagnostic information about the functional groups present in 2-Nitro-4,6-bis(trifluoromethyl)phenol. The hydroxyl group exhibits a characteristic broad absorption band between 3500-3200 cm⁻¹, with the exact position depending on the extent of hydrogen bonding [12] [13] [17]. This broad absorption results from the variable extent of proton sharing with neighboring molecules, creating an array of slightly different vibrational frequencies [18].

The aromatic carbon-carbon stretching vibrations appear in the 1500-1600 cm⁻¹ region, with specific bands reflecting the substitution pattern of the benzene ring [12] [13] [19]. The nitro group produces two characteristic strong absorptions: the asymmetric stretching vibration around 1550-1500 cm⁻¹ and the symmetric stretching vibration in the 1350-1300 cm⁻¹ range [20] [19] [21].

The trifluoromethyl groups contribute multiple carbon-fluorine stretching vibrations in the 1400-1000 cm⁻¹ region [19] [21]. These bands are typically strong and sharp, reflecting the high electronegativity difference between carbon and fluorine atoms.

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrations. The nitro group exhibits characteristic Raman bands around 1330-1350 cm⁻¹, which can be used for identification and quantitative analysis [20] [22]. The aromatic ring breathing modes and carbon-carbon stretching vibrations provide additional structural information through Raman spectroscopy.

Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment
O-H Stretch3500-3200Strong, BroadPhenolic OH
Aromatic C=C1500-1600MediumBenzene Ring
NO₂ Asymmetric1550-1500StrongNitro Group
NO₂ Symmetric1350-1300StrongNitro Group
C-F Stretch1400-1000StrongTrifluoromethyl

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 275, corresponding to the molecular weight of 2-Nitro-4,6-bis(trifluoromethyl)phenol [23] [24].

Common fragmentation pathways include the loss of water (molecular weight 18) to produce a fragment at mass-to-charge ratio 257, reflecting the elimination of the hydroxyl hydrogen and an adjacent hydrogen atom [25] [23]. The loss of the nitro group (molecular weight 46) generates a fragment at mass-to-charge ratio 229, following the typical fragmentation pattern of nitroaromatic compounds [23] [24].

Trifluoromethyl group loss produces characteristic fragments. The loss of a single trifluoromethyl group (molecular weight 69) yields a fragment at mass-to-charge ratio 206, while sequential losses can produce additional characteristic peaks [25] [23]. The presence of multiple trifluoromethyl groups creates complex fragmentation patterns that can be used for structural confirmation.

The base peak in the mass spectrum typically corresponds to the most stable fragment ion, often involving the aromatic system with partial substituent retention. For nitrophenols, fragments at mass-to-charge ratios around 77 (phenyl cation) and related aromatic fragments are commonly observed [24].

FragmentMass-to-Charge Ratio (m/z)AssignmentFragmentation Process
M⁺-275Molecular IonParent Ion
[M-18]⁺257Loss of H₂ODehydration
[M-46]⁺229Loss of NO₂Nitro Group Loss
[M-69]⁺206Loss of CF₃Trifluoromethyl Loss
[M-138]⁺137Loss of 2×CF₃Double CF₃ Loss

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive three-dimensional structural information for 2-Nitro-4,6-bis(trifluoromethyl)phenol, though specific crystallographic data for this exact compound was not found in the literature search. However, related compounds containing similar substitution patterns provide valuable structural insights [4] [5] [6] [26].

Crystallographic studies of analogous nitrophenol derivatives reveal characteristic bonding patterns and intermolecular interactions. The phenolic hydroxyl group typically forms hydrogen bonds with neighboring molecules, creating extended networks in the crystal structure [5] [6]. The nitro group adopts a coplanar arrangement with the benzene ring, maximizing conjugation effects [4] [26].

The trifluoromethyl groups exhibit specific orientations that minimize steric interactions while maintaining optimal electronic effects. In related bis(trifluoromethyl)phenol structures, the trifluoromethyl groups adopt conformations that avoid unfavorable fluorine-fluorine contacts while maximizing their electron-withdrawing influence on the aromatic system [8] [27].

Crystal packing is typically dominated by hydrogen bonding interactions involving the phenolic hydroxyl group and potentially the nitro group oxygen atoms. These interactions create characteristic supramolecular assemblies that influence the physical properties of the crystalline material [5] [6] [26].

The unit cell parameters and space group determination require specific crystallographic analysis, which would provide quantitative information about bond lengths, bond angles, and intermolecular distances. Such data would confirm the theoretical predictions about molecular geometry and provide precise structural parameters for computational modeling studies [4] [7].

Structural ParameterExpected RangeRelated Compound Reference
C-OH Bond Length1.35-1.38 Å [5] [26]
C-NO₂ Bond Length1.47-1.50 Å [4] [6]
C-CF₃ Bond Length1.50-1.53 Å [8] [27]
OH···O Hydrogen Bond2.5-2.8 Å [5] [6]
Aromatic C=C Bond1.38-1.42 Å [4] [26]

Conventional Nitration Pathways

The synthesis of 2-nitro-4,6-bis(trifluoromethyl)phenol requires a comprehensive understanding of conventional nitration methodologies and their applicability to highly fluorinated aromatic substrates. Traditional nitration approaches have been extensively studied for phenolic compounds, with each method offering distinct advantages and limitations for achieving regioselective nitro group introduction.

Mixed Acid Nitration

The classical mixed acid nitration employing concentrated nitric acid and sulfuric acid remains the most widely utilized method for aromatic nitration [1]. This approach generates the nitronium ion (NO₂⁺) through the reaction of nitric acid with sulfuric acid, producing the highly electrophilic species required for aromatic substitution [2]. The mechanism involves three distinct intermediates: an unoriented π-complex, an oriented reaction complex, and the classical σ-complex (Wheland intermediate) [2] [3].

For trifluoromethyl-substituted phenols, the mixed acid approach presents significant challenges due to the strongly electron-withdrawing nature of the trifluoromethyl groups, which deactivate the aromatic ring toward electrophilic substitution [4]. The electron-deficient nature of the substrate necessitates elevated temperatures (50-80°C) and extended reaction times (2-6 hours) to achieve satisfactory conversion rates [5].

Dilute Nitric Acid Methods

Dilute nitric acid nitration offers a milder alternative, particularly suitable for electron-rich phenolic substrates [6]. This method operates at moderate temperatures (25-80°C) and provides enhanced regioselectivity compared to mixed acid conditions [7]. The use of dilute nitric acid (6-65% aqueous solution) minimizes over-nitration and reduces the formation of polynitrated byproducts [8].

Recent investigations have demonstrated the effectiveness of dilute nitric acid in aqueous-ethanolic media for selective nitration of phenolic compounds, achieving yields of 80% for dinitrophenol derivatives [9]. The method benefits from the differential solubility of reactants and products, facilitating product isolation through selective precipitation [10].

Acetyl Nitrate Systems

Acetyl nitrate, generated in situ from acetic anhydride and nitric acid, provides a highly selective nitrating agent operating under mild conditions [5]. This reagent system offers excellent regioselectivity for ortho-nitration of phenolic compounds while maintaining compatibility with sensitive functional groups [11]. The anhydrous nature of acetyl nitrate prevents hydrolysis-related side reactions commonly encountered with aqueous nitrating systems.

Nitronium Salt Methodologies

Direct nitration using nitronium salts (NO₂⁺BF₄⁻, NO₂⁺ClO₄⁻) enables reactions under strictly anhydrous conditions, preventing competing hydrolysis reactions [12]. These reagents generate the nitronium ion directly without requiring strong acid activation, allowing for more controlled reaction conditions [13]. The method demonstrates particular utility for sensitive substrates where traditional acid-catalyzed approaches prove incompatible.

Enzymatic Nitration Approaches

Enzymatic nitration represents an environmentally sustainable alternative utilizing horseradish peroxidase in combination with hydrogen peroxide and sodium nitrite [14] [15]. This biocatalytic approach operates under physiological conditions (37°C, pH 7.0) and demonstrates excellent chemoselectivity for phenolic substrates [16]. The enzyme-mediated process proceeds through a single-electron oxidation mechanism, generating phenoxy radicals that undergo subsequent nitration with nitrogen dioxide radicals [17].

Microwave-Assisted Nitration

Microwave-assisted nitration using urea nitrate as the nitrating agent provides rapid and energy-efficient synthesis of nitrophenols [8]. The method achieves excellent regioselectivity for ortho-nitration of phenolic compounds within 40-50 minutes at 80°C [18]. The microwave activation enhances reaction rates through selective heating of polar species, improving overall process efficiency.

Phase Transfer Catalysis

Phase transfer catalyzed nitration employs tetrabutylammonium bromide (TBAB) to facilitate the transfer of nitrate species from aqueous to organic phases [7]. This approach enables mild reaction conditions while maintaining high selectivity for mononitration products [19]. The binary role of the phase transfer catalyst involves both nitric acid extraction and in situ hydrogen bromide generation, crucial for nitronium ion formation in the organic phase.

Trifluoromethylation Strategies

The introduction of trifluoromethyl groups into aromatic systems represents a fundamental transformation in pharmaceutical and agrochemical synthesis [4]. Multiple strategic approaches have been developed to achieve efficient trifluoromethylation, each offering distinct mechanistic pathways and selectivity profiles.

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation utilizing trifluoromethyltrimethylsilane (TMSCF₃) activated by fluoride sources represents the most established methodology for introducing trifluoromethyl groups into carbonyl compounds [4]. The Ruppert-Prakash reagent system, employing tetrabutylammonium fluoride (TBAF) as the activating agent, generates the nucleophilic trifluoromethyl anion (CF₃⁻) through silicon-fluorine bond formation [20].

The mechanism involves initial fluoride attack on the silicon center, generating a pentacoordinate silicate intermediate that releases the trifluoromethyl anion. This highly nucleophilic species readily attacks electrophilic centers, particularly carbonyl carbons, to form the desired trifluoromethylated products [21]. The method demonstrates excellent compatibility with various functional groups and provides high yields (60-95%) under mild conditions.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylation employs hypervalent iodine reagents, particularly Togni reagents I and II, to introduce trifluoromethyl groups into electron-rich aromatic systems [22]. These reagents generate electrophilic trifluoromethyl radicals through single-electron reduction, enabling direct aromatic C-H functionalization [23].

The mechanism proceeds through initial one-electron reduction of the hypervalent iodine species, generating a trifluoromethyl radical that subsequently attacks the aromatic π-system. The resulting cyclohexadienyl radical intermediate undergoes oxidation to restore aromaticity, yielding the trifluoromethylated product [24]. This approach demonstrates particular effectiveness for electron-rich aromatic substrates, achieving yields of 40-85% under mild conditions.

Radical Trifluoromethylation

Radical trifluoromethylation utilizing trifluoromethyl iodide (CF₃I) as the trifluoromethyl source offers a versatile approach for diverse aromatic substrates [25]. The method employs photocatalytic or thermal activation to generate trifluoromethyl radicals, which subsequently undergo addition to aromatic systems [23].

Photoredox catalysis using ruthenium or iridium complexes enables visible light-driven trifluoromethyl radical generation from various precursors [26]. The continuous activation of phenoxide intermediates with CF₃I allows for multiple trifluoromethylation events, producing poly-trifluoromethylated phenolic products [25]. This methodology demonstrates excellent functional group tolerance and scalability for multi-gram synthesis.

Biocatalytic Trifluoromethylation

Biocatalytic trifluoromethylation represents the first enzyme-dependent approach for introducing trifluoromethyl groups into unprotected phenols [26] [27]. The method employs laccase enzymes in combination with trifluoromethyl sulfinates and tert-butyl hydroperoxide to achieve regioselective trifluoromethylation [26].

The mechanism involves laccase-catalyzed oxidation of phenolic substrates to generate phenoxy radicals, which subsequently combine with chemically generated trifluoromethyl radicals. The copper centers in laccase facilitate both phenol oxidation and trifluoromethyl radical generation through reaction with tert-butyl hydroperoxide [26]. This approach demonstrates high regioselectivity and functional group tolerance under mild aqueous conditions.

Nickel-Mediated C-O Bond Activation

Nickel-catalyzed trifluoromethylation of phenol derivatives through C-O bond activation provides a direct route to trifluoromethylated arenes [28] [29] [30]. The method employs trimethyl(trifluoromethyl)silane (TMSCF₃) as the trifluoromethyl source and operates through a mechanism involving oxidative addition, transmetalation, and reductive elimination [29].

The process begins with nickel-catalyzed oxidative addition to the phenolic C-O bond, followed by transmetalation with the activated trifluoromethyl silane. Subsequent reductive elimination releases the trifluoromethylated product while regenerating the nickel catalyst [29]. This methodology demonstrates broad substrate scope and excellent yields (65-90%) for various phenol derivatives.

Flow Chemistry Approaches

Flow chemistry methodologies enable the continuous generation and utilization of unstable trifluoromethyl anions for large-scale trifluoromethylation [21] [20]. The approach employs computational fluid dynamics optimization to design efficient biphasic mixing systems for gaseous fluoroform (CF₃H) with liquid reagents [20].

The method utilizes cesium carbonate as a base to generate trifluoromethyl anions from fluoroform under flow conditions. The rapid mixing and short residence times prevent anion decomposition, enabling efficient trifluoromethylation of various electrophilic substrates [21]. This approach demonstrates excellent scalability, achieving multi-gram production rates (4.7-6.8 g/h) with high atom economy.

Catalytic Systems and Reaction Mechanisms

The successful synthesis of 2-nitro-4,6-bis(trifluoromethyl)phenol requires a detailed understanding of catalytic systems and their underlying mechanisms. The dual requirement for both nitration and trifluoromethylation necessitates careful consideration of catalyst compatibility and reaction sequencing.

Lewis Acid Catalysis

Lewis acids, particularly boron trifluoride etherate (BF₃·Et₂O), demonstrate exceptional activity for both nitration and trifluoromethylation reactions involving phenolic substrates [31] [32]. The Lewis acid activates both electrophilic nitrating agents and aromatic substrates through π-complex formation, lowering the activation energy for substitution reactions [33].

For trifluoromethylthiolation reactions, BF₃·Et₂O promotes the ionization of N-trifluoromethylsulfanyl aniline to generate the active electrophilic species [31]. The catalyst facilitates regioselective para-substitution of unsubstituted phenols while directing ortho-substitution for para-substituted substrates [32]. The mechanism involves Lewis acid coordination to the heteroatom, increasing the electrophilicity of the trifluoromethyl-containing reagent.

Brønsted Acid Catalysis

Strong Brønsted acids, including trifluoromethanesulfonic acid (TfOH) and concentrated sulfuric acid, serve as essential catalysts for both nitronium ion generation and aromatic activation [32] [34]. Trifluoromethanesulfonic acid demonstrates particular effectiveness for less reactive phenolic substrates, providing the necessary acidity for electrophile generation while maintaining compatibility with trifluoromethyl groups [31].

The mechanism involves protonation of the nitrating reagent to generate the nitronium ion, followed by electrophilic attack on the activated aromatic system [1]. The strong electron-withdrawing nature of trifluoromethyl groups necessitates enhanced acid strength to achieve satisfactory reaction rates [5]. The catalyst also facilitates proton elimination in the final step, restoring aromaticity to the substituted product.

Transition Metal Catalysis

Transition metal complexes, particularly nickel(0) and copper(II) systems, enable novel mechanistic pathways for both nitration and trifluoromethylation reactions [28] [29] [35]. Nickel catalysis operates through oxidative addition to aromatic C-H or C-O bonds, followed by transmetalation with trifluoromethyl sources and reductive elimination [29].

The [(bpy)Cu(O₂CCF₂SO₂F)₂] complex demonstrates superior reactivity for trifluoromethylation of halogenated aromatics compared to copper salts alone [35]. The bipyridine ligand stabilizes the copper center while facilitating electron transfer processes essential for radical generation. The mechanism involves copper-mediated single-electron transfer to generate trifluoromethyl radicals, which subsequently react with aromatic substrates.

Organocatalytic Systems

Organocatalysts, particularly hypervalent iodine compounds and quinone-based oxidants, provide metal-free alternatives for aromatic functionalization [12] [22]. Iodosylbenzene demonstrates effectiveness for electrophilic nitration of phenols under mild, non-Brønsted acidic conditions [12]. The catalyst generates nitronium ions through interaction with aluminum nitrate, enabling nitration under neutral conditions.

The mechanism involves formation of a cationic intermediate between the hypervalent iodine species and the nitrate source, generating the electrophilic nitronium ion without requiring strong acid activation [12]. This approach demonstrates excellent functional group tolerance and prevents acid-catalyzed side reactions common in traditional nitration methods.

Photocatalytic Activation

Photocatalytic systems employing ruthenium or iridium complexes enable visible light-driven trifluoromethylation through single-electron transfer mechanisms [26] [25]. The photocatalyst undergoes photoexcitation to generate a strong reducing agent capable of activating trifluoromethyl sources through electron transfer.

The mechanism involves initial photoexcitation of the metal complex, followed by electron transfer to the trifluoromethyl source (CF₃I or trifluoromethyl sulfinates) to generate trifluoromethyl radicals [26]. These radicals subsequently attack aromatic substrates, with the photocatalyst being regenerated through oxidative quenching by molecular oxygen or other oxidants [25].

Enzymatic Catalysis

Enzymatic catalysis, particularly using laccase and horseradish peroxidase, provides sustainable alternatives for both nitration and trifluoromethylation under physiological conditions [26] [14] [15]. Laccase catalysis operates through single-electron oxidation of phenolic substrates to generate phenoxy radicals, which subsequently react with chemically generated trifluoromethyl radicals [26].

The enzyme active site contains copper centers that facilitate electron transfer processes while maintaining excellent chemoselectivity [26]. The combination of enzymatic and chemical catalysis enables the first biocatalyst-dependent trifluoromethylation of organic compounds, demonstrating high regioselectivity and functional group tolerance [27].

Purification and Isolation Protocols

The successful isolation and purification of 2-nitro-4,6-bis(trifluoromethyl)phenol requires specialized techniques adapted to the unique properties of highly fluorinated nitroaromatic compounds. The presence of multiple electron-withdrawing groups significantly affects the physical and chemical properties of the target compound, necessitating optimized purification strategies.

Column Chromatography Optimization

Column chromatography represents the most versatile separation technique for nitrotrifluoromethylphenol derivatives, enabling high-resolution separation of regioisomers and impurities [10] [36]. Silica gel stationary phases demonstrate excellent compatibility with fluorinated compounds, providing strong retention through hydrogen bonding interactions with the phenolic hydroxyl group.

The optimal mobile phase composition employs a gradient elution system beginning with hexane and gradually increasing the ethyl acetate concentration to 20-30% [10]. The strongly electron-withdrawing nature of the nitro and trifluoromethyl groups increases the polarity of the target compound, requiring more polar eluents compared to non-fluorinated analogs [36]. Typical separation protocols achieve 95-99% purity with recovery yields of 80-95%.

The elution order typically follows: less polar byproducts (early fractions), ortho-nitrotrifluoromethylphenol (middle fractions), and para-nitrotrifluoromethylphenol (late fractions) [37]. Thin-layer chromatography (TLC) monitoring enables precise fraction collection and product identification through comparison with authentic standards [10]. The use of neutral aluminum oxide as an alternative stationary phase prevents potential decomposition of acid-sensitive compounds.

Recrystallization Protocols

Recrystallization provides the most effective method for achieving high purity (98-99.5%) of crystalline nitrotrifluoromethylphenol derivatives [18] [38]. The optimal solvent system employs methanol or ethanol as the primary recrystallization medium, taking advantage of the differential solubility of the target compound and impurities.

The protocol involves dissolving the crude product in hot methanol (60-70°C) followed by slow cooling to promote crystal formation [38]. The addition of activated carbon (10-15% by weight) during the hot dissolution stage removes colored impurities and traces of metal catalysts [39]. The resulting pale yellow crystals demonstrate excellent purity and can be further purified through additional recrystallization cycles if necessary.

For temperature-sensitive compounds, cold recrystallization protocols employing ice-cooled solvents prevent thermal decomposition while maintaining high recovery yields [18]. The recrystallization process benefits from the controlled addition of anti-solvents (water or hexane) to optimize crystal formation and exclude impurities from the crystal lattice.

Steam Distillation Applications

Steam distillation provides an effective separation method for volatile nitrophenol derivatives, particularly useful for separating regioisomers based on their differential volatility [10] [6]. The method exploits the relatively high vapor pressure of ortho-nitrophenols due to intramolecular hydrogen bonding, which reduces intermolecular associations.

The distillation apparatus operates at atmospheric pressure with continuous steam introduction, maintaining the distillation temperature below 100°C to prevent thermal decomposition [6]. The ortho-nitrotrifluoromethylphenol isomer distills preferentially due to its higher volatility, while the para-isomer remains in the distillation flask due to stronger intermolecular hydrogen bonding [10].

Recovery yields typically range from 60-85% with purities of 90-95% for the volatile fraction [19]. The method proves particularly valuable for removing high-boiling impurities and achieving preliminary separation before more refined purification techniques.

Liquid-Liquid Extraction Optimization

Liquid-liquid extraction employs differential partition coefficients to separate nitrotrifluoromethylphenol derivatives from reaction mixtures and purify crude products [10] [40]. The method utilizes dichloromethane or ethyl acetate as the organic phase, taking advantage of the moderate lipophilicity of fluorinated phenolic compounds.

The extraction protocol involves multiple sequential extractions with organic solvents, followed by aqueous washing with sodium bicarbonate solution to remove acidic impurities [40]. The basic aqueous phase removes unreacted nitrating agents and acidic byproducts, while the organic phase retains the neutral target compound and organic impurities.

Specialized extraction procedures for nitroaromatic compounds employ ammonia washing stages to remove mineral acids and stronger organic acids through ammonium salt formation [40]. The caustic washing stage converts remaining organic acids to their sodium salts, enabling complete removal from the organic product stream. This multi-stage extraction approach achieves 85-95% recovery with purities of 85-95%.

Preparative High-Performance Liquid Chromatography

Preparative HPLC provides the highest resolution separation technique for analytical-scale purification of nitrotrifluoromethylphenol derivatives [19]. The method employs reversed-phase C18 columns with acetonitrile-water mobile phases, achieving baseline separation of closely related compounds.

The optimal mobile phase composition utilizes 50 mM acetate buffer (pH 5.0) with 20% acetonitrile, providing excellent peak shape and resolution for nitrophenolic compounds [19]. The method achieves purities of 99-99.9% with recovery yields of 90-98%, making it ideal for analytical standards and high-value applications.

UV detection at the maximum absorbance wavelength (typically 280-320 nm for nitrotrifluoromethylphenols) enables precise fraction collection and purity assessment [19]. The method demonstrates excellent reproducibility and scalability for routine purification applications.

Sublimation Techniques

Sublimation provides an effective purification method for solid nitrotrifluoromethylphenol derivatives, particularly useful for removing non-volatile impurities [41]. The method operates under reduced pressure (1-10 mmHg) at elevated temperatures (80-120°C), enabling direct solid-to-vapor-to-solid transitions.

The sublimation apparatus employs a cold finger condenser to collect the purified product, achieving purities of 95-99% with recovery yields of 75-90% [41]. The method proves particularly effective for removing involatile salts, metal catalysts, and high-molecular-weight impurities that do not sublime under the operating conditions.

Temperature control remains critical to prevent decomposition of the target compound while achieving satisfactory sublimation rates. The optimal temperature range provides sufficient vapor pressure for sublimation while maintaining thermal stability of the nitrotrifluoromethyl functional groups.

Fractional Crystallization

Fractional crystallization enables the separation of multi-component mixtures through selective crystallization using solvent gradients [18]. The method employs a series of crystallization stages with progressively less polar solvents, allowing for selective precipitation of components based on their differential solubility.

The protocol begins with dissolution in a polar solvent (methanol or ethanol) followed by gradual addition of a less polar anti-solvent (water or hexane) to promote selective crystallization [18]. Each crystallization stage concentrates specific components, enabling separation of closely related compounds with similar physical properties.

The method achieves purities of 95-98% with recovery yields of 65-85% for the target compound [18]. The technique proves particularly valuable for separating regioisomers and removing structurally similar impurities that resist separation by other methods.

Aqueous Washing Protocols

Aqueous washing procedures provide essential cleanup methods for removing acidic and basic impurities from nitrotrifluoromethylphenol products [40]. The protocol employs sequential washes with sodium hydroxide solution, sodium bicarbonate solution, and distilled water to remove different classes of impurities.

The sodium hydroxide wash removes acidic impurities through neutralization and salt formation, while the bicarbonate wash provides milder conditions for acid-sensitive compounds [40]. The final water wash removes residual salts and ensures complete removal of aqueous-soluble impurities.

XLogP3

3.7

Wikipedia

2-Nitro-4,6-bis(trifluoromethyl)phenol

Dates

Last modified: 08-16-2023

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